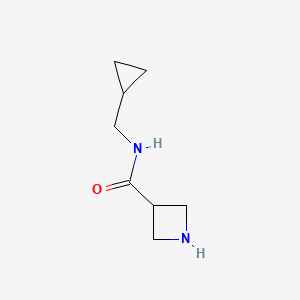

N-(cyclopropylmethyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(cyclopropylmethyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a suitable azetidine precursor, followed by carboxamidation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Analyse Des Réactions Chimiques

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Concentrated acids, reflux | Azetidine-3-carboxylic acid + cyclopropylmethylamine | |

| Basic (NaOH, KOH) | Aqueous base, heat | Deprotonated carboxylate + cyclopropylmethylamine |

Hydrolysis rates depend on pH and temperature. The amide bond’s stability under physiological conditions makes it relevant for prodrug design.

Palladium-Catalyzed C–H Arylation

The azetidine ring’s γ-C(sp³)–H bonds participate in enantioselective arylation using palladium catalysts, enabling functionalization without preactivation.

Reaction Setup

-

Catalyst : Pd(OAc)₂ with N-acetyl-t-leucine ligand

-

Substrate : N-(Cyclopropylmethyl)azetidine-3-carboxamide derivatives

-

Reagents : Aryl boronic acids, benzoquinone (oxidant)

-

Conditions : 100°C, toluene, 24 hours

Outcomes

-

Product : γ-Arylated azetidine derivatives with enantiomeric excess (ee) up to 94% .

-

Mechanism : Ligand-directed C–H activation followed by reductive elimination .

Reductive Amination

The primary amine in derivatives of this compound undergoes reductive amination with aldehydes/ketones.

| Substrate | Reagents | Products | Source |

|---|---|---|---|

| Azetidine-3-carboxamide aldehyde | NaBH(OAc)₃, DCE | N-Alkyl derivatives (e.g., N-isobutylphenethylamine analogs) |

This method is crucial for introducing diverse N-alkyl groups while preserving the azetidine core .

Nucleophilic Substitution

The azetidine ring’s tertiary amine participates in alkylation or acylation reactions.

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I, C₃H₇Br)

-

Conditions : K₂CO₃, MeCN, reflux

Acylation

-

Reagents : Acetyl chloride, acetic anhydride

-

Conditions : Pyridine, room temperature

-

Product : N-Acetylated derivatives.

Oxidation

-

Reagents : KMnO₄, H₂O₂

-

Products : Azetidine N-oxide derivatives (limited yield due to ring strain) .

Reduction

-

Reagents : LiAlH₄, NaBH₄

-

Products : Reduced amide to amine (e.g., azetidinylmethanol derivatives).

Chan–Lam Coupling

The cyclopropylmethyl group facilitates copper-mediated cross-coupling with aryl boronic acids.

| Conditions | Catalyst | Products | Source |

|---|---|---|---|

| Cu(OAc)₂, pyridine, O₂ | Room temperature, 24 hours | Aryl-substituted cyclopropylmethyl azetidine derivatives |

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under strong nucleophilic conditions:

-

Reagents : H₂O (acidic/basic), NH₃

-

Products : Linear amines or diamines.

Key Mechanistic Insights

Applications De Recherche Scientifique

Biological Applications

N-(cyclopropylmethyl)azetidine-3-carboxamide exhibits significant biological activities, making it a candidate for various therapeutic applications.

Peptide Research

The compound has been utilized in peptide research to study the influence of conformation on peptide activity. It aids in creating stable amides and oligopeptides, which are essential for understanding peptide interactions and functions.

Radiosensitization

Research indicates that this compound may enhance the cytotoxic effects of X-ray treatments on hepatoma cells, suggesting its potential application in radiation therapy. This radiosensitizing effect could improve therapeutic outcomes for cancer patients undergoing radiotherapy.

Case Study 1: Peptide Stability Enhancement

- Objective : Evaluate the stability of peptides modified with this compound.

- Methodology : Peptides were synthesized with modifications and subjected to stability tests.

- Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, demonstrating the utility of this compound in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

- Objective : Assess the radiosensitizing effects on hepatoma cells.

- Methodology : Hepatoma cells were treated with the compound prior to X-ray exposure.

- Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that this compound enhances the efficacy of radiotherapy.

Mécanisme D'action

The mechanism of action of N-(cyclopropylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular pathways. For example, it has been studied as a potential inhibitor of the STAT3 pathway, which is implicated in various cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(methanesulfonyl)azetidine: Another azetidine derivative known for its reactivity and applications in polymer science.

Azetidine-2-carboxamide: Studied for its potential as a therapeutic agent and its unique chemical properties.

Uniqueness

N-(cyclopropylmethyl)azetidine-3-carboxamide stands out due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Activité Biologique

N-(cyclopropylmethyl)azetidine-3-carboxamide is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses, drawing from diverse sources.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure with a cyclopropylmethyl substituent. This unique configuration contributes to its biological activity, particularly as an inhibitor of specific enzymes involved in lipid metabolism.

The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes. Inhibition of NAPE-PLD leads to decreased levels of NAEs in the brain, which has implications for emotional behavior and neuropharmacology .

Structure-Activity Relationship (SAR)

Research has demonstrated a significant relationship between the chemical structure of this compound and its biological activity. The following table summarizes key findings from SAR studies:

| Compound | Substituent | IC50 (nM) | pIC50 |

|---|---|---|---|

| LEI-401 | Cyclopropylmethyl + (S)-3-phenylpiperidine + (S)-3-hydroxypyrrolidine | 72 | 7.14 |

| AHP-71B | NAPE substrate mimic | 10,000 | 4.00 |

| Other Inhibitors | Various structures | >1000 | <4.00 |

The most potent compound identified was LEI-401, which exhibited an IC50 value of 72 nM, indicating its strong inhibitory capacity against NAPE-PLD .

Biological Activity and Therapeutic Applications

1. Neuropharmacology:

- The inhibition of NAPE-PLD by this compound has been linked to modulation of emotional behavior in animal models. In vivo studies showed that administration at doses of 30 mg/kg resulted in significant alterations in emotional responses, suggesting potential applications in treating mood disorders .

2. Radiosensitization:

- The compound has shown promise in enhancing the cytotoxic effects of radiation therapy on cancer cells, particularly hepatoma cells. This radiosensitization effect could be beneficial in improving the efficacy of radiotherapy .

3. Antibacterial Activity:

- Some derivatives of azetidine compounds have demonstrated antibacterial properties against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes. The SAR studies indicated that modifications at specific positions on the azetidine ring could enhance antibacterial efficacy .

Case Study 1: Emotional Behavior Modulation

A study conducted on mice demonstrated that administration of LEI-401 significantly reduced levels of anandamide, a key endocannabinoid, leading to altered emotional behavior. The results indicated that targeting NAPE-PLD could provide new insights into managing anxiety and depression .

Case Study 2: Cancer Treatment Enhancement

In vitro experiments revealed that azetidine derivatives could enhance the effects of X-ray treatments on hepatoma cells, indicating their potential role as adjuncts in cancer therapy. This suggests a dual mechanism where the compound not only inhibits tumor growth but also sensitizes cells to radiation .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(7-4-9-5-7)10-3-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCXYDXLDIQDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.